4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 63279-75-4
VCID: VC21349595
InChI: InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
SMILES: COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4 g/mol

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 63279-75-4

Cat. No.: VC21349595

Molecular Formula: C15H13N3OS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol - 63279-75-4

Specification

CAS No. 63279-75-4
Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
IUPAC Name 4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
Standard InChI Key WCQHVKHWSROSPQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative with multiple functional groups strategically positioned around its heterocyclic core. The compound is registered in chemical databases under PubChem CID 821616 and possesses the CAS Registry Number 63279-75-4 . It contains a five-membered 1,2,4-triazole ring as its central structural element, with three nitrogen atoms at positions 1, 2, and 4 .

Molecular Properties

The compound possesses the molecular formula C15H13N3OS with a calculated molecular weight of 283.4 g/mol . Table 1 summarizes the key molecular identifiers and properties of this compound.

Table 1: Molecular Properties of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

PropertyValue
PubChem CID821616
CAS Registry Number63279-75-4
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
IUPAC Name4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
InChIKeyWCQHVKHWSROSPQ-UHFFFAOYSA-N

Structural Representations

The compound can be represented through various chemical notations that provide insights into its structure and connectivity. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3

The International Chemical Identifier (InChI) representation offers a more detailed structural description:

InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)

Both these notations encode the connectivity and spatial arrangement of atoms within the molecule, providing standardized representations for chemical database searches and computational studies.

Tautomerism and Chemical Behavior

An important chemical characteristic of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is its ability to exhibit tautomerism. This compound can exist in a thione-thiol tautomeric equilibrium, where it can be represented as either 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol or 4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione . This phenomenon explains why both names appear in the scientific literature to describe the same compound.

The thiol/thione tautomerism affects the compound's reactivity and influences its interaction with biological targets. The equilibrium between these tautomeric forms depends on various factors including solvent polarity, temperature, and pH. This dynamic equilibrium contributes to the versatility of the compound in chemical reactions and biological systems.

Physical and Chemical Properties

Physical Properties

As a heterocyclic compound containing both polar and non-polar groups, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol likely exhibits moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The presence of the thiol group and nitrogen atoms in the triazole ring suggests potential hydrogen bonding capabilities, which would contribute to its solubility profile.

Chemical Reactivity

The chemical reactivity of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is largely determined by its functional groups:

  • Thiol Group (SH): The thiol moiety is reactive and can participate in various transformations:

    • Oxidation to form disulfides

    • Nucleophilic substitution reactions

    • Metal coordination through the sulfur atom

  • Triazole Ring: The nitrogen atoms in the triazole ring can participate in:

    • Hydrogen bonding

    • Metal coordination

    • Acid-base reactions

  • Methoxy Group: The methoxy substituent on the phenyl ring introduces electron-donating effects that influence the electronic distribution in the molecule.

These reactive sites make the compound versatile in chemical transformations and potential interactions with biological targets.

Biological Activities and Applications

Pharmaceutical Applications

The potential applications of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in pharmaceutical research include:

  • Drug Development: The compound could serve as a lead structure for the development of new antimicrobial, antifungal, or other therapeutic agents.

  • Structure-Activity Relationship Studies: Modifications to the basic structure could yield derivatives with enhanced biological activities or improved pharmacokinetic properties.

  • Medicinal Chemistry Research: The compound represents an interesting scaffold for medicinal chemistry exploration, given the proven therapeutic potential of the triazole core structure.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, it is valuable to compare it with structurally related compounds.

Structural Comparisons

Table 2: Comparison of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with Related Compounds

CompoundStructural DifferencesPotential Impact on Properties
5-Furan-2-yl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolContains a furan-2-yl group at position 5 instead of a phenyl groupDifferent electronic properties due to the heterocyclic furan versus the phenyl ring; may affect biological activity profiles
4-(4-Chlorophenyl)-5-Furan-2-yl-4H-1,2,4-triazole-3-thiolContains a 4-chlorophenyl group at position 4 instead of 4-methoxyphenylThe electron-withdrawing chloro substituent would likely alter reactivity and biological activities compared to the electron-donating methoxy group
4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolContains a 3-methylphenyl group at position 5 instead of a phenyl groupThe additional methyl group would increase lipophilicity and may modify biological activity through steric effects

Structure-Activity Relationships

The structural features of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol likely influence its biological activities in the following ways:

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives based on this scaffold.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of this compound would likely show characteristic bands including:

  • S-H stretching vibration around 2550-2600 cm⁻¹

  • C=N stretching vibrations of the triazole ring around 1600-1650 cm⁻¹

  • C-O-C stretching of the methoxy group around 1250 cm⁻¹

  • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum would likely show:

  • A singlet for the methoxy protons around 3.8-3.9 ppm

  • A signal for the thiol proton around 13-14 ppm

  • Complex patterns for the aromatic protons between 6.5-8.0 ppm

These spectroscopic features would be essential for confirming the structure and purity of synthesized samples.

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